Tyr-pro

説明

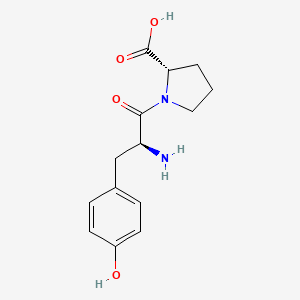

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDHJARLHNEGA-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430840 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-47-7 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Advanced Synthetic Methodologies of Tyr Pro and Its Analogs for Research Purposes

Enzymatic Formation Pathways of Tyr-pro in Biological Systems

The dipeptide this compound, or Tyrosyl-proline, is generated in various biological systems, primarily through the enzymatic breakdown of larger proteins. This process, known as proteolysis, is fundamental in contexts ranging from food fermentation to intracellular protein turnover.

Proteolytic Liberation of this compound from Precursor Proteins (e.g., Caseins)

This compound is notably released from precursor proteins rich in tyrosine and proline residues, with caseins being a primary example. Caseins are the main protein components of milk and serve as a significant source of bioactive peptides. During the fermentation of dairy products, such as Swiss-type cheeses, lactic acid bacteria (LAB) play a crucial role in breaking down caseins. nih.gov These bacteria possess a complex proteolytic system that hydrolyzes caseins into smaller peptides and free amino acids. nih.gov

The initial breakdown of whole caseins is carried out by proteases like plasmin (from milk) and rennet (chymosin and pepsin) into large and intermediate-sized peptides. nih.gov These larger fragments then become substrates for the peptidases of LAB. nih.gov Studies analyzing the peptide profiles during the ripening of cheese have identified numerous di- and tripeptides, including this compound, which are liberated from the β-casein fraction. nih.govasm.org The presence of these peptides is a direct result of the sequential action of various bacterial enzymes on the casein protein structure. Proline-containing peptides are often more resistant to further hydrolysis by digestive enzymes, which can influence their persistence and bioactivity. researchgate.net

Role of Specific Enzymes in this compound Generation and Accumulation within Research Models

The generation and accumulation of this compound are highly dependent on the specific enzymatic machinery present in a given biological system or research model. In the context of dairy fermentation models, the peptidase systems of thermophilic lactic acid bacteria such as Streptococcus thermophilus and Lactobacillus helveticus are key. nih.gov

Research comparing the peptidase activities of these bacteria on β-casein hydrolysates has provided insight into this compound formation. nih.gov A critical enzyme in proline metabolism is prolyl aminopeptidase (PepIP), which is capable of cleaving the peptide bond where proline is at the N-terminus. S. thermophilus notably lacks the PepIP enzyme. nih.govasm.org This enzymatic deficiency prevents the further breakdown of di- and tripeptides with N-terminal proline, as well as dipeptides with C-terminal proline like this compound. Consequently, numerous proline-containing dipeptides, such as Pro-Pro, Gly-Pro, Met-Pro, Leu-Pro, and this compound, accumulate during proteolysis by S. thermophilus. nih.govasm.org This makes the specific enzymatic profile of the organism a determining factor in the final concentration of this compound in these models.

| Enzyme/Enzyme System | Source Organism/System | Precursor Protein | Role in this compound Formation |

| Proteolytic System of Lactic Acid Bacteria | Streptococcus thermophilus, Lactobacillus helveticus | Casein (specifically β-casein) | Initiates the breakdown of casein into smaller peptides, which are precursors to this compound. nih.govnih.gov |

| Prolyl Aminopeptidase (PepIP) | Lactobacillus helveticus | Proline-containing peptides | Degrades peptides with N-terminal proline. Its absence in S. thermophilus leads to the accumulation of proline-containing dipeptides, including this compound. nih.govasm.org |

| Endopeptidases & Aminopeptidases | Various microorganisms | Intermediate-sized peptides | Sequentially cleave larger peptides to generate smaller fragments, including the dipeptide this compound. nih.gov |

Chemical Synthesis Strategies for this compound and its Stereoisomers for Research

The synthesis of this compound and its analogs for research purposes is predominantly achieved through established peptide synthesis methodologies. These chemical strategies allow for precise control over the amino acid sequence, stereochemistry, and the incorporation of unnatural amino acid derivatives.

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound and Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry and is widely used for synthesizing peptides like this compound. jpt.comdu.ac.in The technique involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer resin. bachem.comgyrosproteintechnologies.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration after each step. biomatik.comoup.com

The most common strategy for SPPS is the Fmoc/tBu approach. du.ac.in For the synthesis of this compound, the process would typically involve:

Resin Preparation : A resin, often a polystyrene-based polymer, is functionalized with a linker to which the first amino acid can be attached. jpt.comgyrosproteintechnologies.com

First Amino Acid Coupling : The C-terminal amino acid, Proline (Pro), with its α-amino group protected by an Fmoc group, is covalently attached to the resin.

Deprotection : The Fmoc protecting group is removed from the resin-bound Proline, typically using a piperidine solution, to expose a free amino group. biomatik.com

Second Amino Acid Coupling : The next amino acid, Tyrosine (Tyr), which is N-α-Fmoc protected and has its side-chain hydroxyl group protected (e.g., with a t-Butyl group), is activated and coupled to the free amino group of the Proline on the resin. du.ac.in

Final Cleavage : Once the dipeptide is assembled, it is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions. biomatik.comoup.com

This method is highly amenable to automation and allows for the synthesis of various this compound analogs by incorporating modified or unnatural tyrosine or proline derivatives into the sequence. gyrosproteintechnologies.comnih.gov

| Step | Description | Key Reagents |

| 1. Resin Loading | The C-terminal amino acid (Fmoc-Pro-OH) is anchored to the solid support resin. | Fmoc-Pro-OH, Coupling agents (e.g., HBTU), Base (e.g., DIPEA), Resin |

| 2. Fmoc Deprotection | The temporary Fmoc protecting group on the α-amino group of Proline is removed. | 20% Piperidine in DMF |

| 3. Coupling | The next protected amino acid (Fmoc-Tyr(tBu)-OH) is activated and coupled to the deprotected Proline. | Fmoc-Tyr(tBu)-OH, Coupling agents, Base |

| 4. Cleavage & Final Deprotection | The completed dipeptide is cleaved from the resin, and the Tyr side-chain protecting group (tBu) is removed. | Trifluoroacetic Acid (TFA), Scavengers (e.g., Triisopropylsilane) |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-Phase Peptide Synthesis (SPPS), also known as liquid-phase or classical peptide synthesis, predates SPPS and remains a valuable technique, particularly for the large-scale production of small peptides. du.ac.inbachem.com In this method, the peptide is synthesized sequentially in a homogenous liquid solution. researchgate.net

A key advantage of solution-phase synthesis is that intermediate products can be isolated and purified after each step, which can lead to a very pure final product. slideshare.net The synthesis of this compound in solution would involve coupling an N-terminally protected Tyrosine derivative with a C-terminally protected Proline derivative. A common strategy involves:

Protecting the carboxyl group of Proline (e.g., as a methyl or benzyl ester).

Protecting the amino group of Tyrosine (e.g., with a Boc or Z group) and its side-chain hydroxyl group.

Activating the free carboxyl group of the protected Tyrosine using a coupling reagent.

Reacting the activated Tyrosine with the protected Proline to form the peptide bond.

Finally, removing all protecting groups in a final deprotection step to yield the this compound dipeptide.

While this method can be more labor-intensive due to the need for purification at each step, it offers high flexibility in the choice of protecting groups and coupling strategies. bachem.comslideshare.net

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide is anchored to an insoluble resin during synthesis. bachem.com | Reactions are carried out in a homogenous solution. researchgate.net |

| Purification | Intermediates are purified by washing and filtration. oup.com | Intermediates are isolated and purified after each step (e.g., by crystallization or chromatography). slideshare.net |

| Reagent Use | Uses a large excess of reagents to drive reactions to completion. oup.com | Uses a moderate excess of reactants. bachem.com |

| Scalability | Excellent for research-scale and automated synthesis. du.ac.in | Often preferred for large-scale industrial production of small peptides. bachem.com |

| Speed | Generally faster due to simplified purification. bachem.com | Slower due to multi-step purification processes. bachem.com |

Chemoenzymatic Synthesis Methodologies for this compound

Chemoenzymatic synthesis combines the high selectivity and specificity of enzymatic catalysis with the versatility of traditional chemical reactions. mdpi.com This integrated approach can offer efficient and environmentally friendly routes to complex molecules, including peptides and their analogs. nih.govnih.gov

For the synthesis of this compound, a chemoenzymatic strategy could involve an enzymatic step to produce a key precursor, followed by a chemical step to complete the peptide linkage. For instance, enzymes like tyrosine phenol-lyase (TPL) can be used to synthesize L-tyrosine or its derivatives from precursors like phenol (B47542), pyruvate, and ammonia. wikipedia.orgresearchgate.net This enzymatic step can be used to generate a standard or a non-canonical L-tyrosine analog with high stereoselectivity.

A potential chemoenzymatic route for a this compound analog could be:

Enzymatic Synthesis of a Tyrosine Analog : An enzyme, such as a genetically engineered tyrosine phenol-lyase or a tyrosinase, is used to catalyze the formation of a specific, potentially unnatural, tyrosine derivative. nih.govwikipedia.org This step leverages the enzyme's ability to control stereochemistry and regioselectivity.

Chemical Peptide Coupling : The enzymatically synthesized tyrosine analog, with appropriate protecting groups added chemically, is then coupled to a proline derivative using standard chemical peptide synthesis methods, either in solution or on a solid phase as described previously.

Deprotection : The final step involves the chemical removal of all protecting groups to yield the desired this compound analog.

This methodology leverages the strengths of both biocatalysis and chemical synthesis to create novel peptide structures that might be difficult to access through purely chemical or biological means. mdpi.com

| Step | Method | Description | Advantage |

| 1. Precursor Synthesis | Enzymatic | Use of an enzyme (e.g., Tyrosine Phenol-Lyase) to synthesize L-tyrosine or a specific analog from simple precursors. researchgate.net | High stereoselectivity and specificity; environmentally friendly reaction conditions. |

| 2. Peptide Bond Formation | Chemical | The enzymatically generated tyrosine derivative is chemically coupled to a protected proline moiety using solution-phase or solid-phase techniques. | High coupling efficiency and applicability to a wide range of substrates. |

| 3. Final Product Isolation | Chemical | Removal of protecting groups and purification of the final this compound dipeptide or analog. | Well-established and reliable procedures for obtaining the high-purity product. |

Analytical Purity Assessment and Structural Characterization Strategies in Synthesized this compound Batches for Research

The verification of purity and the unambiguous confirmation of structure are critical quality control steps for synthesized batches of the dipeptide this compound (Tyrosine-Proline) intended for research applications. The reliability and reproducibility of any subsequent biological or chemical study depend on the well-characterized nature of the starting material. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is essential to ensure that a synthesized batch is chemically pure and possesses the correct primary structure and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. cuni.cznih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target dipeptide from potential impurities such as unreacted amino acid starting materials (Tyrosine and Proline), coupling reagents, or by-products formed during synthesis. purdue.edu The purity is typically assessed by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram, detected by UV absorbance, often at wavelengths where the tyrosine aromatic ring absorbs (around 274-280 nm). technologynetworks.com Methodical validation of HPLC methods is crucial to ensure accurate and reliable results. nih.gov

For structural elucidation, Mass Spectrometry (MS) is an indispensable tool. It provides a precise measurement of the molecular weight of the dipeptide, confirming its elemental composition. nist.gov Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the peptide. acs.org Tandem mass spectrometry (MS/MS) further probes the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides sequence-specific information, confirming the linkage between tyrosine and proline. acs.orgnih.govresearchgate.net The fragmentation of peptides containing proline can exhibit unique pathways, which aids in its identification within the sequence. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most detailed insight into the molecular structure of this compound in solution. jackwestin.com ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of every atom in the molecule, confirming the covalent bond structure. ornl.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to map the connectivity between protons and carbons, respectively, providing unambiguous assignment of all signals. Furthermore, NMR is crucial for confirming the stereochemistry (e.g., L-Pro-L-Tyr vs. D-Pro-L-Tyr), as the chemical shifts and coupling constants of the protons are sensitive to the spatial arrangement of the atoms. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can also be employed for structural characterization. researchgate.net These techniques provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups (e.g., amide bonds, aromatic rings, carboxylic acids) present in this compound. Conformational analysis of the dipeptide has been investigated using these methods in conjunction with theoretical calculations. researchgate.net

A comprehensive analysis of a synthesized batch of this compound for research purposes would therefore involve a combination of these methods. HPLC is used to establish purity, MS confirms the molecular weight and sequence, and NMR validates the detailed covalent and stereochemical structure.

Data Tables

The following tables summarize typical parameters and expected results for the analytical techniques described.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic solvent to elute compounds from the column. |

| Gradient | 5% to 95% B over 20-30 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV Absorbance at 274 nm or 280 nm | Detects the aromatic ring of the Tyrosine residue. |

| Column Temperature | 25-35 °C | Ensures reproducible retention times. mdpi.com |

| Ion Type | Formula | Expected m/z (Monoisotopic) | Significance |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₉N₂O₄⁺ | 279.1345 | Confirms the molecular weight of the protonated dipeptide. |

| [M+Na]⁺ | C₁₄H₁₈N₂O₄Na⁺ | 301.1164 | Common sodium adduct observed in ESI-MS. |

| b₂ ion | C₁₄H₁₈N₂O₃⁺ | 262.1317 | N-terminal fragment resulting from cleavage of the peptide bond, confirming the this compound sequence. |

| y₁ ion | C₅H₁₀NO₂⁺ | 116.0712 | C-terminal fragment (protonated Proline) resulting from cleavage of the peptide bond. |

| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Tyrosine aromatic (H-2', H-6') | ~7.1-7.3 | Doublet | Protons ortho to the hydroxyl group. |

| Tyrosine aromatic (H-3', H-5') | ~6.8-7.0 | Doublet | Protons meta to the hydroxyl group. |

| Tyrosine α-CH | ~4.0-4.5 | Doublet of Doublets (dd) | Couples to the β-CH₂ protons. |

| Proline α-CH | ~4.1-4.4 | Doublet of Doublets (dd) | Position is sensitive to cis/trans isomerization of the peptide bond. |

| Tyrosine β-CH₂ | ~2.9-3.2 | Multiplet | diastereotopic protons, complex splitting. |

| Proline δ-CH₂ | ~3.5-3.8 | Multiplet | Adjacent to the nitrogen atom. |

| Proline β-CH₂ and γ-CH₂ | ~1.8-2.3 | Multiplet | Overlapping signals from the proline ring. |

Molecular Mechanisms of Action and Cellular Signaling Pathways Modulated by Tyr Pro

Tyr-pro Interactions with Specific Receptors and Binding Sites in Research Contexts

This compound's engagement with various receptors initiates downstream signaling cascades that are responsible for its observed physiological effects.

While direct binding affinity data for the simple dipeptide this compound at opioid receptors is not extensively documented in the reviewed literature, research on larger peptides containing the this compound motif provides insights into its potential role in opioid receptor interaction. The N-terminal tyrosine residue is a crucial component for the activity of many opioid peptides.

Endogenous brain peptides such as Tyr-W-MIF-1 (this compound-Trp-Gly-NH2) have been shown to bind to both µ1 and µ2 subtypes of the µ-opioid receptor. nih.gov Studies on this and other related peptides indicate that the this compound sequence is part of a larger structure that confers affinity for these receptors. For instance, the cyclized analog of Tyr-W-MIF-1 demonstrates binding affinities for µ1 and µ2 sites comparable to the potent µ-opioid agonist DAMGO. nih.gov However, the selectivity of these larger peptides for µ2 over µ1 receptors was not found to be statistically significant. nih.gov

It is important to note that these findings relate to tetrapeptides and their analogs, and the specific binding characteristics of the this compound dipeptide itself remain to be fully elucidated.

Table 1: Opioid Receptor Binding Profile for a this compound Containing Peptide No direct binding data for the this compound dipeptide was found in the reviewed literature. The data below is for a related tetrapeptide.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (µ2/µ1) |

|---|---|---|---|

| This compound-Trp-Gly-NH2 (Tyr-W-MIF-1) | µ1-opioid receptor | Data not specified | Not significant |

| This compound-Trp-Gly-NH2 (Tyr-W-MIF-1) | µ2-opioid receptor | Data not specified | Not significant |

This compound has been identified as a novel, naturally occurring agonist for Adiponectin Receptor 1 (AdipoR1). researchgate.net This interaction has been shown to trigger downstream signaling pathways that are crucial for metabolic regulation.

Activation of AdipoR1 by this compound leads to the stimulation of AMP-activated protein kinase (AMPK). researchgate.net This activation is a key event in the signaling cascade that promotes glucose uptake in skeletal muscle cells. Research has demonstrated that this compound can prevent hyperglycemia in diabetic animal models by inducing AdipoR1-mediated AMPK activation. researchgate.net This agonistic activity suggests that this compound mimics some of the beneficial metabolic effects of the hormone adiponectin. While the agonistic effect is established, a specific EC50 value for this compound at AdipoR1 was not found in the reviewed scientific literature.

Beyond its effects on opioid and adiponectin receptors, this compound has been shown to interact with the acetylcholine (B1216132) nervous system. In studies using NE-4C nerve cells, this compound induced a concentration-dependent production of acetylcholine (ACh). nih.gov This effect appears to be mediated through its agonistic action at AdipoR1, as knocking down this receptor still resulted in the promotion of choline (B1196258) acetyltransferase (ChAT) expression, the enzyme responsible for ACh synthesis. nih.gov Interestingly, this compound did not affect the activity of acetylcholinesterase or the expression of acetylcholine receptors, suggesting it acts as an accelerator of ACh synthesis. nih.gov

Enzymatic Modulation and Inhibitory Activities of this compound in Research

This compound also exhibits the ability to inhibit key enzymes involved in physiological regulatory systems.

The renin-angiotensin system is a critical regulator of blood pressure, with Angiotensin-Converting Enzyme (ACE) playing a pivotal role in the production of the vasoconstrictor angiotensin II. Peptides that inhibit ACE can therefore have antihypertensive effects. Research has identified that peptides containing tyrosine and proline residues can act as ACE inhibitors.

While a specific IC50 value for the dipeptide this compound was not found in the reviewed literature, a longer peptide containing this sequence, Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu, has been shown to be a potent ACE inhibitor with an IC50 value of 4.7 µM. nih.gov This suggests that the this compound motif may contribute to the inhibitory activity of larger peptides. The IC50 value for a protein hydrolysate containing various peptides was found to be 82.94 µg/mL. nih.gov

Table 2: ACE Inhibitory Activity of a this compound Containing Peptide No direct IC50 value for the this compound dipeptide was found in the reviewed literature. The data below is for a related, longer peptide.

| Compound | IC50 Value |

|---|---|

| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | 4.7 µM |

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. It is involved in the metabolism of several neuropeptides and peptide hormones. The inhibition of PEP is an area of interest for its potential therapeutic effects.

Currently, there is a lack of direct scientific evidence from the reviewed literature demonstrating the inhibitory activity of the dipeptide this compound on prolyl endopeptidase. While the structure of this compound, with a C-terminal proline, makes it a theoretical substrate or inhibitor, experimental data, including IC50 or Ki values, are needed to confirm this interaction. Research on PEP has identified other inhibitors, but the role of this compound in this context remains an area for future investigation. nih.gov

Insulin-Degrading Enzyme (IDE) Upregulation by this compound in Experimental Models

Research has demonstrated that the dipeptide this compound can significantly influence the expression of Insulin-Degrading Enzyme (IDE), a key metalloprotease involved in the catabolism of insulin (B600854) and amyloid-β (Aβ). In a study utilizing senescence-accelerated mouse prone 8 (SAMP8) mice, a model for age-related cognitive decline, long-term oral administration of this compound resulted in a marked upregulation of IDE. researchgate.net Compared to the control group, the expression of IDE in the hippocampus of mice fed with this compound was approximately four times higher. researchgate.net This finding suggests that this compound may play a role in accelerating the degradation of substrates like Aβ by boosting the levels of this critical enzyme. researchgate.net

Table 1: Effect of this compound on IDE Expression in SAMP8 Mice

| Experimental Model | Treatment Group | Tissue | Key Finding | Citation |

| SAMP8 Mice | This compound (oral admin.) | Hippocampus | ~4-fold increase in IDE expression vs. control | researchgate.net |

Modulation of Key Enzyme Activities in Cellular Metabolism by this compound (e.g., AMPK)

This compound has been identified as a modulator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In studies with spontaneously diabetic Torii (SDT) rats, oral administration of this compound led to substantially increased levels of both adiponectin receptor 1 (AdipoR1) and the phosphorylated, active form of AMPK (p-AMPK) in skeletal muscle. acs.org The activation of AMPK is a critical step in metabolic regulation, initiating pathways that increase energy production and reduce energy consumption. The ability of this compound to enhance the p-AMPK/AMPK ratio points to its role as an activator of this key metabolic enzyme, consistent with in vitro findings where this compound promoted glucose uptake in an AMPK-dependent manner. acs.orgnih.gov

Effects of Cyclic this compound on [H+]ATPase Pma1 Activity in Fungi

The cyclic form of the dipeptide, cyclo(Pro-Tyr), has been shown to exert potent effects on the plasma membrane integrity of fungi by targeting the [H+]ATPase Pma1. researchgate.net This essential enzyme is responsible for pumping protons out of the fungal cell, which maintains the electrochemical gradient necessary for nutrient transport and cell survival. nih.gov Research on Botrytis cinerea demonstrated that cyclo(Pro-Tyr) acts as an inhibitor by destabilizing membrane microdomains that contain Pma1. researchgate.netacs.org This disruption leads to a loss of plasma membrane polarization, increased membrane fluidity, and oxidative stress, ultimately compromising the integrity and function of the fungal membrane. researchgate.netacs.org

Table 2: Effect of Cyclic this compound (cyclo(Pro-Tyr)) on Fungal Cells

| Organism Model | Compound | Target Enzyme | Observed Effects | Citation |

| Botrytis cinerea | cyclo(Pro-Tyr) | [H+]ATPase Pma1 | Destabilization of Pma1-containing microdomains, disrupted membrane polarization, increased oxidative stress, compromised membrane integrity. | researchgate.netacs.org |

Intracellular Signaling Cascades Influenced by this compound in Research Models

Activation of AMPK-Dependent Pathways by this compound

This compound activates downstream signaling pathways dependent on AMPK. Its action is initiated as an agonist of AdipoR1, which in turn leads to the phosphorylation and activation of AMPK. acs.orgnih.gov In L6 skeletal muscle myotubes, the promotion of glucose uptake by this compound was abolished by the presence of compound C, a specific AMPK inhibitor. nih.gov This demonstrates that the downstream effects of this compound, such as the translocation of glucose transporter 4 (Glut4) to the plasma membrane, are mediated through an AdipoR1/AMPK signaling axis. acs.orgnih.gov In vivo studies in SDT rats corroborate these findings, showing that this compound administration activated the AdipoR1/AMPK signaling pathway, which was associated with improved glucose intolerance and suppression of impaired insulin signaling. acs.org

Table 3: Evidence for this compound Activation of AMPK-Dependent Pathways

| Research Model | Key Finding | Downstream Effect | Citation |

| L6 Myotubes | This compound-induced glucose uptake is blocked by AMPK inhibitor (Compound C). | Glut4 translocation to plasma membrane. | nih.gov |

| L6 Myotubes | This compound treatment increased the phosphorylation level of AMPK. | AMPK activation confirmed. | nih.gov |

| SDT Rats | Oral this compound administration activated the AdipoR1/AMPK signaling pathway. | Improved glucose intolerance and suppression of inhibitory p-IRS-1(Ser612). | acs.org |

Involvement of PI3K/PKB and MAPK Pathways in this compound-Mediated Effects

Within the scope of the reviewed scientific literature, specific research models detailing the direct involvement of the dipeptide this compound in mediating effects through the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (PKB, also known as Akt) or the Mitogen-Activated Protein Kinase (MAPK) pathways have not been identified. These pathways are critical cascades that regulate a multitude of cellular processes, including cell growth, proliferation, and survival, and are often initiated by receptor tyrosine kinases. nih.govnih.gov While bioactive peptides, in general, are known to modulate these pathways, direct evidence specifically linking this compound to the activation or inhibition of PI3K/Akt or MAPK signaling components was not present in the accessed research. nih.gov

Modulation of NF-κB and Related Inflammatory Signaling by this compound Analogs

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes. nih.gov The modulation of this pathway is a key mechanism for many anti-inflammatory compounds. However, based on the available research literature, studies specifically investigating the effects of this compound analogs on the NF-κB signaling cascade or related inflammatory pathways have not been detailed. Therefore, there is no direct evidence from the reviewed sources to describe the role of this compound analogs in modulating NF-κB-mediated inflammation.

Nrf2 Pathway Activation in Response to this compound

While direct activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound has not been extensively documented, there is compelling evidence to suggest an indirect mechanism of activation primarily through its influence on AMP-activated protein kinase (AMPK). The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes.

The activation of Adiponectin Receptor 1 (AdipoR1) and the subsequent phosphorylation of AMPK are known upstream events that can lead to the activation of the Nrf2 signaling pathway. semanticscholar.orgnih.gov Studies have shown that this compound functions as an AdipoR1 agonist, leading to the activation of AMPK. nih.gov This activation of AMPK can, in turn, promote the nuclear translocation of Nrf2, a key step in its activation. semanticscholar.org The activation of the AdipoR1/AMPK/Nrf2 signaling pathway has been shown to preserve the integrity of the blood-brain barrier in response to cellular stress. semanticscholar.orgnih.gov Therefore, it is plausible that this compound, by activating AdipoR1 and AMPK, can indirectly contribute to the activation of the Nrf2 pathway and enhance the cellular antioxidant response.

Table 1: Key Proteins in the this compound Mediated Indirect Nrf2 Activation Pathway

| Protein | Full Name | Role in the Pathway |

| AdipoR1 | Adiponectin Receptor 1 | Cell surface receptor that binds to this compound, initiating the signaling cascade. |

| AMPK | AMP-activated protein kinase | A key energy sensor that is phosphorylated and activated downstream of AdipoR1. |

| Nrf2 | Nuclear factor erythroid 2-related factor 2 | A transcription factor that, upon activation, moves to the nucleus to initiate the expression of antioxidant genes. |

Impact on Acetylcholine Synthesis via Upregulation of Choline Acetyltransferase (ChAT)

This compound has been demonstrated to have a significant impact on the cholinergic system by stimulating the synthesis of acetylcholine (ACh). nih.gov This effect is primarily achieved through the upregulation of Choline Acetyltransferase (ChAT), the enzyme responsible for catalyzing the synthesis of ACh from choline and acetyl-CoA. nih.gov

In a study utilizing NE-4C nerve cells, stimulation with this compound resulted in a concentration-dependent increase in ACh production. nih.gov This increase in ACh was accompanied by an elevated expression of both AdipoR1 and ChAT. nih.gov The study further elucidated the signaling pathway, showing that the upregulation of ChAT expression by this compound is mediated through the activation of AdipoR1, which in turn leads to the phosphorylation and activation of both AMPK and ERK 1/2. nih.gov Notably, this compound did not affect the activity of acetylcholinesterase or ACh receptors, indicating that its primary role in the cholinergic system is to accelerate ACh synthesis. nih.gov

Table 2: Effect of this compound on Acetylcholine Synthesis in NE-4C Cells

| Treatment | Outcome | Signaling Pathway | Reference |

| This compound | Increased Acetylcholine (ACh) production | Upregulation of Choline Acetyltransferase (ChAT) expression | nih.gov |

| This compound | Increased Choline Acetyltransferase (ChAT) expression | Activation of AdipoR1, AMPK, and ERK 1/2 | nih.gov |

Protein-Protein Interactions Mediated or Influenced by this compound

The primary and most well-characterized protein-protein interaction mediated by this compound is its binding to and activation of Adiponectin Receptor 1 (AdipoR1). nih.govacs.org this compound acts as an agonist for AdipoR1, mimicking the effects of the endogenous ligand, adiponectin. nih.gov This interaction is the initiating step for a cascade of downstream signaling events that contribute to the various observed biological effects of the dipeptide.

Molecular dynamics simulations have suggested that this compound can stably position itself within the binding pockets of the seven-transmembrane receptor, AdipoR1. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The binding of this compound to AdipoR1 directly leads to the recruitment and activation of downstream signaling molecules, most notably AMP-activated protein kinase (AMPK). nih.govacs.org The activation of AMPK is a crucial event that subsequently influences a range of cellular processes, including glucose uptake, fatty acid oxidation, and, as mentioned previously, the indirect activation of the Nrf2 pathway and the upregulation of ChAT. semanticscholar.orgnih.govacs.org

Table 3: Summary of this compound's Interaction with AdipoR1 and Downstream Effects

| Interacting Protein | Role of this compound | Key Downstream Effectors | Consequence of Interaction |

| Adiponectin Receptor 1 (AdipoR1) | Agonist | AMP-activated protein kinase (AMPK), ERK 1/2 | Activation of cellular energy sensing and signaling pathways, leading to increased acetylcholine synthesis and potential antioxidant responses. |

Biological Roles and Functional Implications of Tyr Pro in Experimental Models

Neurobiological Research Applications of Tyr-pro

The neurobiological effects of this compound have been a primary focus of investigation, with studies exploring its potential to modulate cognitive processes, neurotransmitter systems, and neuronal health. Its ability to cross the blood-brain barrier underpins its potential for central nervous system applications in research models.

Research in animal models of cognitive decline has demonstrated that this compound can ameliorate memory and learning deficits. Studies using the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which exhibits age-related learning and memory impairments, have shown significant cognitive improvements following long-term oral administration of this compound. acs.orgkyushu-u.ac.jp

In one such study, 16-week-old SAMP8 mice were administered this compound for 25 weeks. kyushu-u.ac.jp Subsequent evaluation using the Morris water maze test, a task assessing spatial learning and memory, revealed that the this compound treated group exhibited significantly improved spatial learning abilities compared to control groups. acs.orgkyushu-u.ac.jp This cognitive enhancement was associated with specific molecular changes in the hippocampus and cortex. Notably, there was a reduction in the accumulation of amyloid-ß (Aß), a peptide centrally implicated in the pathology of Alzheimer's disease. acs.orgkyushu-u.ac.jp This reduction in Aß was linked to the downregulation of ß-secretase (BACE1), an enzyme involved in Aß production, and a marked upregulation of insulin-degrading enzyme (IDE), which is involved in Aß clearance. acs.orgkyushu-u.ac.jp

Further studies in acute mouse models of Alzheimer's disease, where cognitive impairment was induced by amyloid-ß peptides, also showed that oral administration of this compound improved both short- and long-term memory. kyushu-u.ac.jp These findings suggest that this compound's cognitive-enhancing effects in these models are mediated, at least in part, by its influence on amyloid-ß pathology.

| Parameter | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Spatial Learning & Memory | SAMP8 Mice | Significantly improved performance in Morris water maze test. | acs.orgkyushu-u.ac.jp |

| Amyloid-ß (Aß) Accumulation | SAMP8 Mice | Lowered Aß levels in the hippocampus and cortex. | acs.orgkyushu-u.ac.jp |

| ß-secretase (BACE1) Expression | SAMP8 Mice | Decreased expression in the brain. | acs.orgkyushu-u.ac.jp |

| Insulin-Degrading Enzyme (IDE) Expression | SAMP8 Mice | Markedly increased expression (4-fold higher) in the brain. | acs.orgkyushu-u.ac.jp |

The cognitive benefits observed with this compound administration in animal models may be linked to its influence on neurotransmitter systems and oxidative balance within the brain. The tyrosine component of the dipeptide is a direct precursor to the catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine, which are crucial for cognitive processes like attention and memory. uni-stuttgart.decreative-diagnostics.com

While direct studies on this compound's effect on specific neurotransmitter turnover are emerging, related research provides foundational insights. For instance, this compound has been identified as an agonist for Adiponectin Receptor 1 (AdipoR1). nih.gov In NE-4C nerve cells, stimulation with this compound led to a concentration-dependent increase in acetylcholine (B1216132) (ACh) production. nih.gov This effect was associated with the upregulation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and was mediated through the activation of AMPK and ERK 1/2 signaling pathways. nih.gov This suggests a role for this compound in modulating the cholinergic system, which is critically involved in learning and memory.

Furthermore, the neurodegenerative conditions modeled in the cognitive studies, such as Alzheimer's disease, are characterized by inflammation and oxidative stress. kyushu-u.ac.jp The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition. nih.gov While the direct antioxidant effects of this compound in the brain have not been fully elucidated, its ability to mitigate Aß accumulation, a known trigger of oxidative stress and neuroinflammation, points towards an indirect role in reducing oxidative damage in the brain. kyushu-u.ac.jpcellsignal.com

This compound has demonstrated neuroprotective and analgesic properties in various experimental models. Its neuroprotective capacity is evidenced by its effects in models of Alzheimer's disease, where it reduces the accumulation of neurotoxic amyloid-ß peptides in the hippocampus and cortex. kyushu-u.ac.jpresearchgate.net This action helps in preserving cognitive function and suggests a protective role against the pathological cascades of neurodegeneration.

In the realm of pain perception, the dipeptide has been shown to possess analgesic activity. A study investigating the effects of this compound and its analogs (this compound-NH2 and this compound-OMe) utilized several rodent pain models, including the tail-flick test, tail pinch test, formalin test, and acetic acid writhing test. acs.org Intraperitoneal administration of this compound was found to decrease the pain threshold in all of these tests, indicating a significant analgesic effect. acs.org The study also noted that the administration of the individual amino acids, tyrosine or proline, alone or as a mixture, did not produce the same effect, highlighting the specific activity of the dipeptide structure. acs.org The analgesic activity of this compound's analogs was found to be similar or, in some cases, higher than that of this compound itself, suggesting potential for structural modification to enhance this effect. acs.org

| Experimental Pain Model | Effect of this compound Administration | Reference |

|---|---|---|

| Tail-flick test | Decreased pain threshold | acs.org |

| Tail pinch (Haffner's) test | Decreased pain threshold | acs.org |

| Formalin test | Decreased pain threshold | acs.org |

| Acetic acid writing test | Decreased pain threshold | acs.org |

A critical factor for the central nervous system activity of any compound is its ability to cross the blood-brain barrier (BBB). Experimental evidence has confirmed that this compound can penetrate the brain parenchyma following oral administration in mice. acs.orgresearchgate.net

To track its passage into the brain, studies have utilized stable isotope-labeled this compound. Following oral administration to mice, intact labeled this compound was detected in both plasma and brain tissue. acs.org The dipeptide reached maximum levels in the brain as quickly as 15 minutes after administration, indicating rapid transport from the blood into the brain. acs.org Further analysis confirmed the presence of this compound within the brain parenchyma, not just in the microvessels, validating its BBB transportability. acs.org

Quantitative analysis revealed that after oral administration, approximately 2.5% of the this compound that entered the bloodstream was transported into the mouse brain parenchyma. acs.org The accumulation of this compound was not uniform across the brain; there was a preferable accumulation in the hypothalamus, hippocampus, and cortex. acs.org These regions are integral to functions such as memory and metabolic regulation, aligning with the observed biological effects of the dipeptide.

Immunomodulatory Properties of this compound and its Analogs: Cellular and Molecular Focus

The immunomodulatory potential of this compound and related peptides has been explored in cellular and molecular studies. While direct research on this compound is limited, studies on larger peptides containing this compound sequences and its constituent amino acids provide insights into its potential role in modulating immune responses.

The amino acid proline is a key component of proline-rich polypeptide complexes (PRP), which have demonstrated immunoregulatory properties. uni-stuttgart.denih.gov In studies using human peripheral blood mononuclear cells (PBMCs), a PRP complex was shown to modulate the secretion of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10). uni-stuttgart.denih.gov Furthermore, PRP could inhibit the production of hydrogen peroxide (H2O2) and the activity of superoxide (B77818) dismutase, suggesting an influence on the oxidative burst in immune cells. uni-stuttgart.de

The tyrosine residue also contributes to the immunomodulatory potential. The position of tyrosine within a peptide sequence can influence the inflammatory response of macrophages. nih.gov For example, certain tyrosine-containing self-assembling peptides have been shown to induce either a pro-inflammatory (M1) or anti-inflammatory (M2) macrophage phenotype. nih.gov

Furthermore, structural modifications to peptides containing this compound sequences can significantly alter their immunological activity. Research on a hexapeptide, Tyr-Val-Pro-Leu-Phe-Pro, which acts as an immunostimulant, found that substituting certain amino acid residues could convert it into an immunosuppressant. acs.org This highlights the principle that analogs of this compound-containing peptides can have divergent effects on the immune system, suggesting that this compound itself may serve as a backbone for developing novel immunomodulatory agents.

| Peptide/Complex | Cellular/Molecular Focus | Observed Effect | Reference |

|---|---|---|---|

| Proline-Rich Polypeptide (PRP) | Human PBMCs | Modulated production of TNF-α, IL-6, IL-10; Inhibited H2O2 production. | uni-stuttgart.denih.gov |

| Tyrosine-Containing Peptides | Macrophages (THP-1 derived) | Induced pro-inflammatory (M1) or anti-inflammatory (M2) polarization depending on Tyr position. | nih.gov |

| Tyr-Val-Pro-Leu-Phe-Pro Analogs | Mouse Immune Response (PFC test, GvH reaction) | Converted an immunostimulant peptide into an immunosuppressant. | acs.org |

Influence of this compound on Metabolic Regulation in Cellular and Animal Models

This compound has been identified as a significant modulator of metabolic pathways, particularly those related to glucose homeostasis and insulin (B600854) signaling. Research has established that this compound acts as a natural agonist of Adiponectin Receptor 1 (AdipoR1), a key receptor involved in regulating energy metabolism. acs.orgkyushu-u.ac.jpacs.org

In cellular models using L6 skeletal muscle cells, this compound was shown to promote glucose uptake. acs.orgkyushu-u.ac.jp This effect is mediated through its agonistic activity on AdipoR1, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway. acs.orgkyushu-u.ac.jpresearchgate.net Activation of AMPK is a central mechanism for improving cellular energy status and glucose metabolism.

These in vitro findings have been substantiated by in vivo studies. In spontaneously diabetic Torii (SDT) rats, a model for type 2 diabetes, oral administration of this compound demonstrated a potent antidiabetic effect. acs.orgkyushu-u.ac.jpacs.org It improved glucose intolerance in prediabetic rats and maintained normal fasting blood glucose levels in rats that would otherwise become hyperglycemic. acs.orgkyushu-u.ac.jpacs.org

Mechanistic investigations in the skeletal muscle of these animals revealed that this compound administration led to increased levels of AdipoR1 and enhanced phosphorylation (activation) of AMPK. kyushu-u.ac.jpacs.orgresearchgate.net Furthermore, this compound was found to modulate the insulin signaling pathway. While it did not alter the tyrosine phosphorylation of insulin receptor substrate 1 (IRS-1), it significantly inhibited the serine phosphorylation of IRS-1 at Ser612. acs.orgkyushu-u.ac.jpresearchgate.net Serine phosphorylation of IRS-1 is known to downregulate the insulin signaling pathway; therefore, its inhibition by this compound suggests an improvement in insulin sensitivity. acs.orgkyushu-u.ac.jpresearchgate.net The intake of this compound also enhanced insulin secretion in the diabetic rat model. kyushu-u.ac.jpacs.org

| Parameter | Model System | Key Findings | Reference |

|---|---|---|---|

| AdipoR1 Agonism | L6 skeletal muscle cells; SDT rats | Acts as a natural agonist of AdipoR1. | acs.orgkyushu-u.ac.jpacs.org |

| Glucose Uptake | L6 skeletal muscle cells | Promotes glucose uptake. | acs.orgkyushu-u.ac.jp |

| Glucose Intolerance | Spontaneously Diabetic Torii (SDT) rats | Improved glucose intolerance. | acs.orgkyushu-u.ac.jpacs.org |

| Fasting Blood Glucose | SDT rats | Prevented the rise in fasting blood glucose, maintaining normal levels. | acs.orgkyushu-u.ac.jpacs.org |

| AMPK Activation | Skeletal muscle of SDT rats | Increased phosphorylation of AMPK. | kyushu-u.ac.jpacs.orgresearchgate.net |

| Insulin Signaling (IRS-1) | Skeletal muscle of SDT rats | Inhibited phosphorylation of IRS-1 at Ser612. | acs.orgkyushu-u.ac.jpresearchgate.net |

Glucose Uptake and Insulin Signaling Modulation by this compound

The dipeptide this compound has been identified as an agonist of the adiponectin receptor 1 (AdipoR1), playing a significant role in glucose metabolism, particularly in skeletal muscle, which accounts for the majority of insulin-stimulated glucose uptake. researchgate.net In experimental models using spontaneously diabetic Torii (SDT) rats, oral administration of this compound has been shown to prevent hyperglycemia. researchgate.net

The mechanism involves the stimulation of AdipoR1 protein expression in skeletal muscle. researchgate.net This activation initiates a signaling cascade, leading to the activation of AMP-activated protein kinase (AMPK), a key mediator in the AdipoR1 signaling axis. researchgate.net The investigation into glucose-signaling related protein expression in the muscle of diabetic rats revealed that this compound significantly stimulated the expression of AdipoR1. researchgate.net

Furthermore, this compound influences the insulin signaling pathway. In this pathway, tyrosine phosphorylation of insulin receptor substrate 1 (IRS-1) upregulates insulin signaling, whereas serine phosphorylation downregulates it. researchgate.net Studies have shown that this compound significantly inhibits the phosphorylation of IRS-1 at the Ser612 residue, which is a marker for the downregulation of the insulin signaling pathway. researchgate.net This suggests that this compound may help to maintain insulin sensitivity by preventing the negative regulation of the insulin signaling cascade. researchgate.net

| Protein/Target | Observed Effect | Implication | Source |

|---|---|---|---|

| AdipoR1 Expression | Significantly Increased | Enhances adiponectin signaling | researchgate.net |

| AMPK Activation | Activated | Stimulates downstream glucose metabolism pathways | researchgate.net |

| p-IRS-1 (Ser612) | Significantly Inhibited | Suppresses the downregulation of the insulin signaling pathway | researchgate.net |

| GLUT4 | Expression analyzed as part of the signaling cascade | Key transporter for glucose uptake into muscle cells | researchgate.net |

Energy Metabolism and Anti-Fatigue Effects in Exercise Animal Models

Research in exercise animal models has demonstrated that peptides containing the this compound motif can possess significant anti-fatigue properties. nih.gov A study investigating the yeast-derived tetrapeptide this compound-Leu-Pro (YPLP) in exercise mice found that it could prolong treadmill time and alleviate muscle fatigue. nih.gov The underlying mechanism involves the promotion of energy metabolism and a reduction in oxidative stress. nih.gov

The administration of the this compound containing peptide was shown to promote energy metabolism through the AMP-activated protein kinase (AMPK) pathway. nih.gov This is consistent with AMPK's role as a master regulator of cellular energy homeostasis. Additionally, the peptide reduced the oxidative response via the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which is crucial for antioxidant defense. nih.gov

Proteomic analysis of muscle tissue from mice treated with a high dose of the peptide identified 81 differentially abundant proteins. nih.gov These proteins were primarily associated with the proteasome, mitochondria, and muscle structure. nih.gov The findings indicated that the peptide enhances muscle endurance by influencing pathways such as proteasome function, aminoacyl-tRNA biosynthesis, and focal adhesion. nih.gov Further molecular analysis confirmed that the peptide upregulated the expression of Psmd14 (a proteasome subunit) and downregulated the expression of p38 MAPK, a protein involved in cellular stress responses. nih.gov

| Pathway/Target | Effect | Biological Outcome | Source |

|---|---|---|---|

| AMPK Pathway | Promoted | Enhanced energy metabolism | nih.gov |

| Nrf2 Pathway | Activated | Reduced oxidative response | nih.gov |

| Psmd14 Expression | Upregulated | Involvement in proteasome pathway to enhance endurance | nih.gov |

| p38 MAPK Expression | Downregulated | Alleviation of exercise-induced stress response | nih.gov |

Antimicrobial Activities of Cyclic this compound in Microbial Research

The cyclic form of this compound, a type of cyclic dipeptide (CDP), has been isolated from microbial sources like Streptomyces sp. and investigated for its antimicrobial properties. nih.gov Research has focused particularly on its activity against phytopathogenic (plant-pathogenic) bacteria. nih.govbris.ac.uk

Two stereoisomers, cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr), were isolated from the culture broth of Streptomyces sp. strain 22-4 and tested against several economically important plant pathogens. nih.gov Both of these cyclic dipeptides demonstrated inhibitory activity against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum. nih.govbris.ac.uk The minimum inhibitory concentration (MIC) for both compounds against these two bacterial species was determined to be 31.25 μg/mL. nih.govbris.ac.uk However, no antimicrobial activity was observed against another plant pathogen, Clavibacter michiganensis, at the concentrations tested. nih.govbris.ac.uk These findings highlight the potential of cyclic this compound compounds as selective antibacterial agents against specific plant diseases. nih.govresearchgate.net

| Target Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Xanthomonas axonopodis pv. citri | Phytopathogenic Bacterium | 31.25 μg/mL | nih.govbris.ac.uk |

| Ralstonia solanacearum | Phytopathogenic Bacterium | 31.25 μg/mL | nih.govbris.ac.uk |

| Clavibacter michiganensis | Phytopathogenic Bacterium | No activity observed | nih.govbris.ac.uk |

This compound in Other Investigational Biological Systems (e.g., fungi, nematodes)

The biological activities of this compound and its derivatives have been explored in other systems, most notably against pathogenic fungi. researchgate.net The cyclic dipeptide cyclo-(L-Pro-L-Tyr), produced by Streptomyces sp., has demonstrated significant antifungal activity against several phytopathogens. researchgate.net

In laboratory assays, cyclo-(L-Pro-L-Tyr) showed a potent inhibitory effect on the radial growth of Rhizoctonia solani, which causes a variety of plant diseases like collar rot and damping-off. researchgate.net It was also effective against Fusarium oxysporum and Fusarium solani. researchgate.net The MIC value against R. solani was 125 μg/mL, while for both Fusarium species, the MIC was 250 μg/mL. researchgate.net Conversely, the compound did not inhibit the growth of Phytophthora capsici or Colletotricum capsici. researchgate.net Additionally, some fungi are not just targets of this compound but also producers; the white-rot fungus Peniophora sp. has been utilized to produce this compound via the fermentation of milk. mdpi.com

While the peptidome of nematodes is a subject of ongoing research for novel antimicrobial peptides, specific studies detailing the biological role or activity of this compound within nematode systems are not extensively documented in current research literature. nih.gov

| Target Fungus | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Rhizoctonia solani | 125 μg/mL | researchgate.net |

| Fusarium oxysporum | 250 μg/mL | researchgate.net |

| Fusarium solani | 250 μg/mL | researchgate.net |

| Phytophthora capsici | No inhibition observed | researchgate.net |

| Colletotricum capsici | No inhibition observed | researchgate.net |

Metabolism, Degradation, and Pharmacokinetics of Tyr Pro in Research Systems

Enzymatic Degradation Pathways of Tyr-pro in Biological Research

The stability of this compound in biological environments is primarily limited by its susceptibility to cleavage by various peptidases. researchgate.net Proteolytic degradation is a significant challenge for peptide-based therapeutics and bioactive compounds, as enzymes present in tissues and biological fluids can rapidly hydrolyze peptide bonds. researchgate.netnih.gov

Dipeptidyl peptidase IV (DPP-IV, EC 3.4.14.5) is a serine exopeptidase that plays a critical role in the degradation of this compound. DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. The this compound sequence represents a classic substrate for DPP-IV. This enzyme exists as both a membrane-bound protein and a soluble form circulating in the blood, making it a primary determinant of the half-life of many peptide hormones. The enzymatic action of DPP-IV on a substrate like this compound results in the cleavage of the peptide bond, releasing the individual amino acids L-tyrosine and L-proline.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. researchgate.netwikipedia.org These enzymes contribute to the final stages of protein degradation, generating free amino acids. researchgate.netnih.gov Research on aminopeptidases, such as the one from Aeromonas proteolytica (AAP), has shown they can hydrolyze a wide range of N-terminal amino acid residues. frontiersin.org Specifically, studies suggest that AAP can cleave the N-terminal region of peptides containing tyrosine. frontiersin.org Therefore, in biological systems, aminopeptidases can act on the this compound dipeptide by cleaving the N-terminal tyrosine, leading to its degradation into constituent amino acids. Some aminopeptidases, like Dpp9, are also known to remove entire dipeptides from the N-termini of proteins. pnas.org

Beyond the specific actions of DPP-IV and aminopeptidases, the stability of this compound in research settings is influenced by the general proteolytic environment of the biological matrix being used. nih.gov Biological fluids such as serum, plasma, and cell culture media contain a complex mixture of proteases that can contribute to peptide degradation. nih.govmdpi.com For instance, the protease composition differs significantly between plasma and serum, as the coagulation process involved in preparing serum releases various serine proteases with trypsin-like activity. nih.gov

In Vitro Stability and Half-Life Determination of this compound in Biological Matrices for Research Applications

The determination of in vitro stability is a critical step in characterizing the pharmacokinetic properties of peptides. Peptides composed of natural L-amino acids, such as this compound, are generally susceptible to rapid degradation in biological matrices like plasma, serum, or cell culture media due to the high activity of endogenous proteases. nih.govrsc.org This inherent instability is a primary reason why stabilized analogues, such as those incorporating D-isomers, are often used in research to increase peptide half-life. researchgate.net

While specific in vitro half-life data for this compound in plasma or serum is not extensively detailed in the available literature, studies on its bioavailability provide significant insights. Research using stable isotope-labeled this compound has demonstrated that after oral administration to mice, the dipeptide can be absorbed intact into the bloodstream and subsequently cross the blood-brain barrier. researchgate.net This indicates that despite its susceptibility to degradation, a fraction of the administered this compound can survive transit and absorption to become systemically available.

| Parameter | Observation | Research Model/Context | Reference |

|---|---|---|---|

| Oral Bioavailability | The dipeptide is absorbed intact into the plasma after oral administration. | ICR Mice | researchgate.net |

| Maximal Concentration (Cmax) | 4.9 pmol/mL-plasma/mg-dose. | ICR Mice (in vivo) | researchgate.net |

| Blood-Brain Barrier Permeability | Orally administered this compound was identified in the mouse brain parenchyma, confirming its ability to cross the BBB. | ICR Mice | researchgate.net |

| In Vitro Stability | Peptides with free N-terminal amines (like this compound) are subject to rapid degradation by cell-secreted proteases. | Cell Culture Models | researchgate.netnih.gov |

Identification and Profiling of this compound Metabolites in Experimental Models

The metabolism of this compound primarily involves the hydrolytic cleavage of its internal peptide bond. This enzymatic action yields its constituent amino acids, L-tyrosine and L-proline. This metabolic pathway is analogous to that of other dipeptides; for instance, studies on the related dipeptide Tyr-Trp have shown that it is digested into free Tyrosine and Tryptophan in the blood following administration. nih.gov

Once liberated, these primary metabolites enter the body's general amino acid pool and are subject to their own distinct metabolic pathways. L-tyrosine, in particular, can undergo further biotransformation. Research on the metabolism of tyrosol (a phenolic derivative of tyrosine) shows that it is subject to extensive first-pass metabolism, leading to the formation of conjugated metabolites such as tyrosol glucuronate and tyrosol sulfate. nih.gov Similarly, free tyrosine can be metabolized to various derivatives, including sulfated forms like Tyr-4-sulfate, which has been identified in the kidneys and liver of rats following oral administration of tyrosine. mdpi.com

| Metabolite | Metabolic Stage | Description | Reference |

|---|---|---|---|

| L-Tyrosine | Primary | Resulting from the direct hydrolysis of the this compound peptide bond. Enters the endogenous amino acid pool. | nih.gov |

| L-Proline | Primary | Resulting from the direct hydrolysis of the this compound peptide bond. Enters the endogenous amino acid pool. | nih.gov |

| Tyrosine Sulfate (e.g., Tyr-4-sulfate) | Secondary | A phase II metabolite of free L-tyrosine, formed in the liver and kidneys. | mdpi.com |

| Tyrosine Glucuronide | Secondary | A potential phase II metabolite of free L-tyrosine, formed via glucuronidation. | nih.gov |

Factors Influencing this compound Metabolic Fate and Bioavailability in Research Models

The metabolic fate and bioavailability of this compound are governed by a combination of its physicochemical properties and various physiological factors. patsnap.comnih.gov As a small dipeptide, its absorption and distribution are influenced by factors that affect all orally administered peptides. mdpi.combachem.com

One of the most significant factors is its susceptibility to enzymatic degradation in the gastrointestinal tract and bloodstream, as detailed in section 5.1. mdpi.com The high concentration of proteases and peptidases in the GI tract presents a major barrier to the oral bioavailability of most peptides. mdpi.com

However, the small size of this compound allows it to be a substrate for specific transporters. The intestinal absorption of di- and tripeptides is primarily mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter expressed on the brush border membrane of intestinal epithelial cells. researchgate.net This transport system allows small peptides like this compound to be absorbed intact from the gut lumen into the enterocytes, bypassing the need for complete hydrolysis into free amino acids prior to absorption.

The physicochemical characteristics of the peptide, such as its molecular weight and hydrophobicity, also play a crucial role. researchgate.net The successful oral bioavailability of this compound, as demonstrated in mouse models where it was absorbed intact and even crossed the blood-brain barrier, underscores that it possesses a favorable balance of stability and transport characteristics to overcome these physiological barriers to a significant extent. researchgate.net

Transport Mechanisms of this compound Across Biological Barriers in Research Models

The ability of the dipeptide this compound to traverse significant biological barriers, such as the blood-brain barrier and cellular membranes, is a critical aspect of its pharmacokinetic profile. Research utilizing various in vitro and in vivo models has begun to elucidate the specific mechanisms governing its transport. These studies indicate that this compound does not simply diffuse passively but likely utilizes specific carrier-mediated systems to enter and exit biological compartments.

Blood-Brain Barrier Transport Mechanisms of this compound

The blood-brain barrier (BBB) is a highly selective barrier that stringently regulates the passage of substances from the bloodstream into the central nervous system. The transport of peptides across this barrier is generally restricted. However, research has demonstrated that this compound can cross the BBB in its intact form. researchgate.netkyushu-u.ac.jp

Evidence for this transport has been established through in situ mouse perfusion experiments. researchgate.net These studies have successfully identified that the soybean-derived dipeptide this compound reaches the mouse brain parenchyma. researchgate.net Further investigations have confirmed that after oral administration to mice, intact this compound is not only absorbed into the bloodstream but is subsequently transported from the plasma into the brain. kyushu-u.ac.jp

Upon crossing the BBB, this compound has been shown to accumulate preferentially in specific brain regions, including the hypothalamus, hippocampus, and cerebral cortex, with detected levels exceeding 0.02 pmol/mg-tissue. kyushu-u.ac.jpresearchgate.net The transport appears to be sequence-dependent, as the reverse-sequence analogue, Pro-Tyr, did not exhibit uptake into the brain, suggesting the involvement of a specific transport mechanism rather than simple diffusion. researchgate.net The rapid appearance of this compound in the brain, with maximal levels detected as early as 15 minutes after oral administration, indicates an efficient transport process from the blood to the brain. kyushu-u.ac.jpresearchgate.net

Studies have provided quantitative data on the brain accumulation of orally administered this compound in ICR mice. kyushu-u.ac.jp Following a 10 mg/kg oral dose, 2.5% of the this compound that entered the blood circulation was subsequently transported into the brain parenchyma. kyushu-u.ac.jp

Table 1: Brain Accumulation of this compound in Male ICR Mice Following Oral Administration

| Parameter | 10 mg/kg Dose | 100 mg/kg Dose |

| Brain AUC (0–120 min) | 0.34 ± 0.11 pmol·min/mg-dry brain | 2.79 ± 1.25 pmol·min/mg-dry brain |

| Transport from Oral Dose | 0.0037% | 0.0027% |

| Peak Brain Levels | Achieved at 15 minutes | Achieved at 15 minutes |

Data sourced from studies on stable isotope-labeled this compound. kyushu-u.ac.jp

Cellular Uptake and Internalization Mechanisms (e.g., erythrocytes)

The transport of this compound is not limited to the BBB; it is also taken up by other cells, such as erythrocytes (red blood cells). Research using radioactively iodinated Tyr-MIF-1 (this compound-Leu-Gly-amide) has shown that a saturable uptake system for peptides containing the this compound motif exists in both human and mouse red blood cells. nih.gov

Table 2: Characteristics of this compound Containing Peptide Uptake by Erythrocytes

| Characteristic | Observation in Research Models |

| Cell Types | Mouse and Human Red Blood Cells (more robust in mouse) |

| Saturation | Uptake is saturable, suggesting a carrier-mediated process. |

| Inhibition | Uptake can be inhibited by other this compound containing peptides. |

| Temperature Dependence | The transport process is temperature-dependent. |

| Ion/Energy Dependence | Does not require sodium, potassium, or glucose. |

| Magnesium Sensitivity | The uptake process is sensitive to magnesium. |

| Peptide Integrity | Peptides are transported intact, with degradation occurring post-internalization in the cytosol. |

Data based on studies with Tyr-MIF-1. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Tyr Pro Analogs for Academic Research

Conformational Analysis of Tyr-pro and its Derivatives in Research

Conformational analysis is a critical aspect of understanding how this compound and its derivatives exert their biological effects. The specific three-dimensional arrangement of atoms influences binding affinity and efficacy at target receptors or enzymes.

Research employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), X-ray crystallography, and computational modeling provides detailed insights into the preferred conformations of this compound containing peptides. Studies on endomorphin-1 (this compound-Trp-Phe-NH2), for instance, have utilized multidimensional NMR and molecular modeling to reveal that it exists in both cis and trans configurations with respect to the Pro-omega bond in solution, with the trans configuration being more populated core.ac.uk. The cis configuration can adopt a compact sandwich conformation where the aromatic rings of tyrosine and tryptophan interact with the proline ring, while the trans configuration favors an extended form core.ac.uk. Similarly, conformational analysis of endomorphin-2 (this compound-Phe-Phe-NH2) using simulated annealing and molecular dynamics methods has explored preferred conformational states, including different types of beta-turns stabilized by intramolecular hydrogen bonds nih.gov.

For cyclic this compound structures, such as cyclo(this compound), conformational studies combining techniques like resonance-enhanced multiphoton ionization, IR-UV spectroscopy, and quantum chemical calculations have shown that despite the constraints imposed by the diketopiperazine and proline rings, the molecule remains flexible researchgate.net. Different structural families can coexist, with the tyrosine phenol (B47542) ring either folded over the diketopiperazine (DKP) ring or extended researchgate.net. X-ray diffraction studies of cyclo(L-Pro-L-Tyr) and racemic cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr) have determined crystal structures and conformations, showing the tyrosine side chain folded towards the DKP ring and the DKP ring adopting a twist boat conformation researchgate.net.

Role of L-Tyr-L-Pro Configuration in Bioactivity of Analogs

The stereochemistry of the amino acids in the this compound sequence, particularly the L-configuration of both tyrosine and proline, plays a significant role in the bioactivity of peptides containing this motif. Studies on stereoisomeric analogues of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) have demonstrated that the three-dimensional structure with the natural L-configuration is often the most suitable for binding to target receptors, such as the µ-opioid receptor researchgate.net. Changes in the chirality of amino acids in the sequence can result in altered structural conformations, which in turn can significantly reduce the specificity for receptor binding sites researchgate.net.

For cyclic dipeptides, altering the stereochemistry of cyclo(L-Pro-L-Tyr) has been shown to reduce its biological activity, such as anti-quorum sensing activity nih.gov. This highlights the importance of the specific L-Pro-L-Tyr configuration for optimal interaction with biological targets.

Influence of Cyclic Structures on this compound Conformation and Activity

The incorporation of this compound into cyclic structures, particularly diketopiperazines, significantly influences its conformation and biological activity. The rigid bicyclic system of the DKP ring restricts the conformational freedom of the peptide backbone compared to linear peptides scite.ai.

Cyclic dipeptides containing proline, such as cyclo(L-Pro-L-Tyr) and cyclo(L-Pro-D-Tyr), have been shown to adopt specific folded conformations where the aromatic ring of the non-prolyl residue is folded over the DKP ring scite.ai. This constrained conformation can pre-organize the peptide for binding to its target, influencing its potency and selectivity. For instance, cyclic retro-inverso dipeptides with geometries similar to the this compound part of morphiceptin (B1676752) (this compound-Phe-Pro-NH2) have been synthesized to explore the relationship between conformation and opiate activity nih.gov. While these cyclic analogues possessed the functional groups necessary for activity, their inactivity in certain assays suggested that the specific orientation of side chains dictated by the cyclic structure was crucial for biological effect nih.gov.

Cyclic structures can also impact the stability of this compound containing peptides against enzymatic degradation, which is a key consideration in the design of peptide-based therapeutics nih.gov.

Rational Design and Synthesis of this compound Analogs for Specific Research Applications

Rational design and synthesis of this compound analogs are driven by the desire to create peptides with enhanced potency, selectivity, stability, and desired pharmacokinetic properties for specific research applications. This process involves modifying the amino acid sequence, backbone, or side chains based on SAR information and computational predictions.

The this compound motif is present in the N-terminus of endomorphins, which are potent and selective µ-opioid receptor agonists nih.gov. Modifications to the Pro2 residue in endomorphin analogues have been explored to understand its role as a stereochemical spacer influencing the spatial orientation of aromatic side chains, which is critical for receptor recognition and interaction nih.gov. Replacing Pro with other amino acids characterized by different constraints and structural features can deeply alter the peptide backbone conformation and modulate bioactivity nih.gov.

The this compound sequence is also recognized as a virus-specific cleavage site by HIV-1 protease, providing a basis for the rational design of HIV protease inhibitors nih.govannualreviews.org. Analogs incorporating modified amino acids or isosteres at this site have been designed and synthesized to inhibit the enzyme's activity nih.gov.

Side Chain Modifications and Their Impact on this compound Biological Activities

Modifications to the side chains of tyrosine and proline residues within this compound containing peptides can significantly impact their biological activities. The tyrosine side chain, with its phenolic group, can participate in various interactions, including hydrogen bonding and pi-pi stacking, which are important for binding to targets cymitquimica.commdpi.com.

Replacing the tyrosine residue with analogs or modifying its side chain can alter these interactions and subsequently affect potency and selectivity. For example, in endomorphin analogues, the spatial orientation adopted by the aromatic side chains at positions 3 and 4 (following this compound) is particularly relevant for bioactivity nih.gov. In other peptide scaffolds, replacing phenylalanine residues with tyrosine has been shown to impact immunosuppressive activity mdpi.com.

The proline residue's unique cyclic structure and secondary amino group constrain the peptide backbone conformation nih.gov. Modifications to the proline ring or its replacement with proline mimetics can influence backbone flexibility and the presentation of side chains, thereby modulating biological activity nih.gov.

Backbone Modifications and Stereochemical Considerations in this compound Analogs for Research